N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
This compound belongs to the benzoxazepine class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:
- Isobutyl substituent at position 5, contributing to steric bulk and lipophilicity.
- 3,3-Dimethyl groups on the benzoxazepine ring, enhancing conformational rigidity.
- 4-Oxo moiety, which may influence hydrogen-bonding interactions.
- Benzamide group at position 7, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-18-12-17(23-20(25)16-8-6-5-7-9-16)10-11-19(18)27-14-22(3,4)21(24)26/h5-12,15H,13-14H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSWKJBQJGCNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound belonging to the benzoxazepine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies and findings.
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- CAS Number : 921998-17-6
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated several benzoxazepine derivatives for their efficacy against various bacterial strains. Although these compounds demonstrated some antimicrobial activity, they were less potent than standard antibiotics such as streptomycin and isoniazid. Notably, one derivative (2g) showed the highest activity against Mycobacterium species among the tested compounds.
Anticancer Activity
The anticancer potential of benzoxazepine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the proliferation of several solid tumor cell lines. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play critical roles in cancer progression and inflammation . The observed cytotoxicity varied significantly depending on the specific cancer cell lines tested.
Study 1: Antitumor Efficacy
A study conducted on synthesized benzoxazepine derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives were found to induce apoptosis in a dose-dependent manner. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2g | 15 | MCF7 (Breast) |
| 2h | 20 | A549 (Lung) |
| 2f | 12 | HeLa (Cervical) |
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, benzoxazepine derivatives were tested for their ability to inhibit the release of pro-inflammatory cytokines in response to inflammatory stimuli. The results indicated that these compounds could effectively reduce IL-6 and TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Key Structural Differences
The closest analog identified is N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide (CAS: 921865-05-6) . The primary distinction lies in the substitution on the benzamide ring:
Implications of Substituent Variations
Q & A
[Basic] What synthetic strategies are recommended to optimize yield and purity for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the benzamide moiety. Key parameters to optimize include:
- Temperature: Controlled heating (e.g., 60–80°C) during cyclization steps to minimize side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for amide bond formation .
- Catalysts: Use of coupling agents like EDCI/HOBt for amidation or palladium catalysts for cross-coupling reactions .
Table 1: Example Reaction Conditions for Key Steps
| Step | Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | THF | None | 65–75 |
| 2 | Amidation | DMF | EDCI/HOBt | 80–85 |
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .
[Basic] Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the benzoxazepine core and substituent positions. For example, the oxazepinone carbonyl signal appears at ~170–175 ppm in 13C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 423.2; observed 423.1) .
- X-ray Crystallography: Resolves stereochemistry for crystalline derivatives .
[Advanced] How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
Contradictions may arise from differences in assay conditions or cellular models. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
- Dose-Response Curves: Perform triplicate experiments with 8–10 concentration points to calculate robust IC50 values.
- Mechanistic Cross-Validation: Pair cytotoxicity assays with target-specific tests (e.g., enzyme inhibition assays for kinase targets) .
Example: A study reported IC50 = 2.1 µM against prostate cancer cells (PC-3), while another showed IC50 = 5.4 µM. This discrepancy could stem from differences in incubation time (48 vs. 72 hours) or serum content in media .
[Advanced] What computational methods predict target interactions and mechanism of action?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses with potential targets (e.g., SYK kinase or PARP). Focus on hydrogen bonding with the oxazepinone carbonyl and hydrophobic interactions with the isobutyl group .
- MD Simulations: Run 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity trends .
[Advanced] How can structure-activity relationship (SAR) studies guide derivatization?
Methodological Answer:
- Core Modifications: Compare analogs with propyl vs. isobutyl substituents at position 5. Isobutyl enhances lipophilicity (LogP = 3.2 vs. 2.8 for propyl), improving membrane permeability .
- Substituent Effects: Fluorine or methoxy groups on the benzamide ring increase target affinity (e.g., 3,4-difluoro analogs show 3x higher SYK inhibition) .
Table 2: SAR Trends for Key Derivatives
| Substituent (Position) | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 3,4-Dimethoxy | 120 | 0.8 |
| 3,4-Difluoro | 45 | 0.5 |
| 2-Trifluoromethyl | 85 | 0.3 |
[Advanced] What formulation strategies improve solubility and bioavailability?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the oxazepinone carbonyl to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size ~150 nm) to increase dissolution rate and cellular uptake .
- Co-Crystallization: Co-crystals with succinic acid improve solubility by 5x without altering activity .
[Basic] Which in vitro models are suitable for preliminary antitumor activity screening?
Methodological Answer:
- Cell Lines: Use panels like NCI-60 or focus on specific lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for triple-negative breast cancer) .
- Assay Protocols:
- MTT Assay: 48-hour exposure, read absorbance at 570 nm.
- Apoptosis Markers: Annexin V/PI staining with flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
